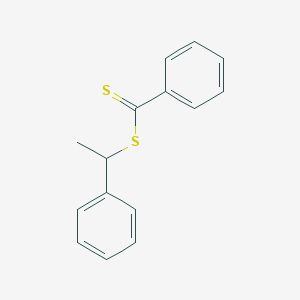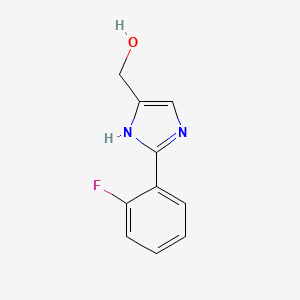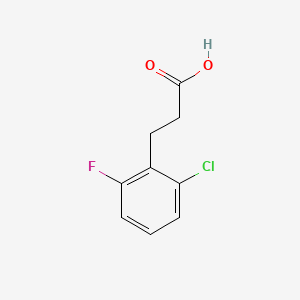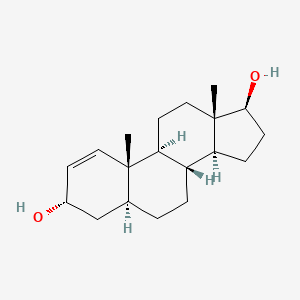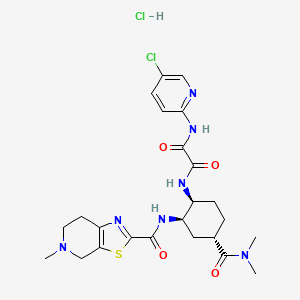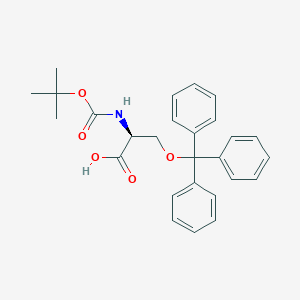![molecular formula C10H13F3Si B1600408 Silane, trimethyl[4-(trifluoromethyl)phenyl]- CAS No. 312-75-4](/img/structure/B1600408.png)
Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Overview
Description
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, also known as trimethyl[4-(trifluoromethyl)phenyl]silane, is an organosilicon compound with the molecular formula C10H13F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Trimethyl[4-(trifluoromethyl)phenyl]silane, also known as (Trifluoromethyl)trimethylsilane, primarily targets electrophilic substrates . It is employed as a valuable reagent for trifluoromethylation of these substrates .
Mode of Action
The compound acts through a nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . In the presence of a metal salt (M + X −), the reagent reacts with aldehydes and ketones to give a trimethylsilyl ether . This is the net product of insertion of the carbonyl into the Si-CF3 bond .
Biochemical Pathways
The compound affects the biochemical pathways involving aldehydes and ketones. It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .
Pharmacokinetics
Its solubility in alcohol, thf, ether, dichloromethane, aromatic and aliphatic hydrocarbons suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the production of trifluoromethylated alcohols . The reagent also converts esters to trifluoromethyl ketones .
Action Environment
The compound is sensitive to moisture and is volatile . It should be stored at 2-8°C . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[4-(trifluoromethyl)phenyl]-, typically involves the reaction of trimethylsilyl chloride with 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of silane, trimethyl[4-(trifluoromethyl)phenyl]-, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes depending on the reducing agent used.
Scientific Research Applications
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, finds applications in various fields of scientific research:
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.
Trifluoromethylsilane: A compound with the formula CH3SiF3, used in various chemical reactions.
Uniqueness
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which imparts distinct chemical properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.
Properties
IUPAC Name |
trimethyl-[4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFGJDFUBXVNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450919 | |
| Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-75-4 | |
| Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



